molecular formula C41H36N2 B115476 Dmfl-tpd CAS No. 143886-11-7

Dmfl-tpd

Cat. No.: B115476
CAS No.: 143886-11-7
M. Wt: 556.7 g/mol
InChI Key: YUBXDAMWVRMLOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene , is a compound used in the field of targeted protein degradation (TPD) . TPD has been established as a viable alternative to attenuate the function of a specific protein of interest in both biological and clinical contexts . The unique TPD mode-of-action has allowed previously undruggable proteins to become feasible targets .

Mode of Action

This compound operates through the mechanism of targeted protein degradation, which involves the ubiquitin-proteasome system (UPS) . The UPS eliminates short-lived proteins and soluble misfolded proteins . The UPS also compromises various ubiquitin ligases and de-ubiquitinating enzymes (DUBs) . The ubiquitin protein is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reaction involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . E3 catalyzes the transferring of the ubiquitin molecule from E2 to substrates . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein degradation. In eukaryotic cells, damaged proteins or organelles can be cleared by proteasomes or lysosomes . Proteasomes are part of the UPS responsible for degradation of proteins that are damaged, unfolded, and useless . In contrast, lysosomes are responsible for degradation of long-lived proteins, insoluble protein aggregates, even entire organelles, macromolecular compounds, and intracellular parasites via endocytosis, phagocytosis, or autophagy pathways .

Result of Action

The primary result of this compound’s action is the degradation of target proteins. This degradation process can modulate historically ‘undruggable’ non-enzyme proteins . The long-lived triplet excitons of this compound doped in the THEB/cholesterol host was 4.2 times longer than that observed when doped in mCP .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the phosphorescence quenching behavior of the guest material was investigated under vacuum conditions . Conversely, when doped into a host that did exhibit intermolecular hydrogen bonding, the IJ remained almost unaffected at temperatures below the Tg of the host . These results indicated that weak thermal diffusional motion of a host material intrinsically quenches long-lived triplet excitons of purely organic guest materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
  • N,N’-Bis(2-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene
  • N,N’-Bis(3-ethylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene

Uniqueness

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene stands out due to its unique combination of high thermal stability and excellent hole-transporting properties. Compared to similar compounds, it offers superior performance in electronic devices, making it a preferred choice for researchers and manufacturers .

Properties

IUPAC Name

9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXDAMWVRMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572451
Record name 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677350-83-3
Record name 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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